5-Methoxypyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxypyridine-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a pyridine ring. The methoxy group at the 5-position of the pyridine ring adds to the compound’s unique chemical properties. Sulfonamides have been widely studied for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyridine-2-sulfonamide typically involves the introduction of a sulfonamide group to a methoxypyridine precursor. One common method is the reaction of 5-methoxypyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5-hydroxypyridine-2-sulfonamide.
Reduction: Formation of 5-methoxypyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other sulfonamide derivatives.
Wirkmechanismus
The mechanism of action of 5-Methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a PI3K/mTOR dual inhibitor, it binds to the active sites of these enzymes, thereby blocking their activity. This inhibition leads to the disruption of downstream signaling pathways that are crucial for cell proliferation and survival . The compound’s ability to induce cell cycle arrest and apoptosis is attributed to its effect on the phosphorylation levels of key proteins involved in these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxypyridine-2-sulfonamide
- 5-Methoxypyridine-2-amine
- 5-Chloropyridine-2-sulfonamide
Uniqueness
5-Methoxypyridine-2-sulfonamide stands out due to its unique combination of a methoxy group and a sulfonamide group on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its dual inhibitory action on PI3K and mTOR pathways is particularly noteworthy, as it enhances its potential as an anti-cancer agent .
Eigenschaften
Molekularformel |
C6H8N2O3S |
---|---|
Molekulargewicht |
188.21 g/mol |
IUPAC-Name |
5-methoxypyridine-2-sulfonamide |
InChI |
InChI=1S/C6H8N2O3S/c1-11-5-2-3-6(8-4-5)12(7,9)10/h2-4H,1H3,(H2,7,9,10) |
InChI-Schlüssel |
XTSHHQPPWNQYOW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.